molecular formula C13H21NO2S B7585197 N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide

N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide

Cat. No. B7585197
M. Wt: 255.38 g/mol
InChI Key: PORQIEZGJKFSKU-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide, also known as Dimesna, is a sulfhydryl compound that has been widely used in scientific research as a protective agent against the toxic effects of chemotherapy drugs. It is a water-soluble compound that can be easily administered intravenously or orally.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide is not fully understood. It is believed to act as a sulfhydryl compound that can bind to and detoxify reactive metabolites of chemotherapy drugs. It can also scavenge free radicals and protect cells from oxidative damage. N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models.
Biochemical and Physiological Effects
N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has been shown to have a variety of biochemical and physiological effects. It can reduce the levels of oxidative stress markers, such as malondialdehyde and lipid peroxides, in animal models. N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide can also increase the levels of glutathione, an important antioxidant molecule, in cells. In addition, N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models.

Advantages and Limitations for Lab Experiments

N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has several advantages for lab experiments. It is a water-soluble compound that can be easily administered intravenously or orally. It has a relatively low toxicity profile and is well-tolerated in animal models. N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide is also stable under a wide range of pH and temperature conditions. However, N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has some limitations for lab experiments. It can interfere with the activity of some chemotherapy drugs and may reduce their efficacy. In addition, N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide can cause false-positive results in some biochemical assays.

Future Directions

There are several future directions for research on N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide. One area of interest is the development of new formulations of N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of the mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide and its interaction with chemotherapy drugs. Additionally, further research is needed to explore the potential of N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide as a radioprotective agent and its effects on the immune system.

Synthesis Methods

N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide is synthesized by reacting 2,6-dimethylbenzyl chloride with sodium bisulfite in the presence of sodium hydroxide. The resulting product is then reacted with methylamine to form N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has been extensively used in scientific research as a protective agent against the toxic effects of chemotherapy drugs. It is known to reduce the incidence and severity of chemotherapy-induced toxicities, such as nephrotoxicity, cardiotoxicity, and neurotoxicity. N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide is also used as a radioprotective agent to reduce the damage caused by ionizing radiation. In addition, N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has been shown to have antioxidant properties and can scavenge free radicals in vitro.

properties

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-10(2)17(15,16)14(5)9-13-11(3)7-6-8-12(13)4/h6-8,10H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORQIEZGJKFSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CN(C)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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